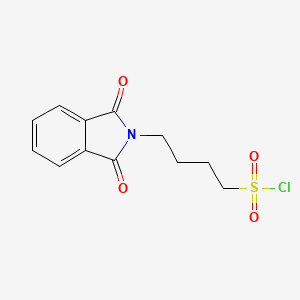

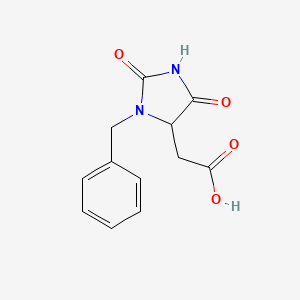

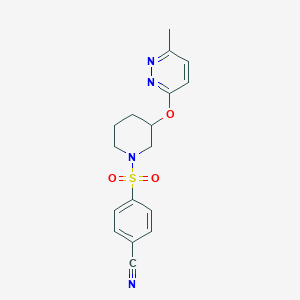

4-Phthalimido-butane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Sulfonyl chlorides can be synthesized by various methods. One common method is chlorosulfonation . This involves a clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . Another method is oxidation, where thiols and disulfides are directly converted into the corresponding sulfonyl chlorides .Chemical Reactions Analysis

Sulfonyl chlorides are known to undergo various chemical reactions. They are often used in electrophilic aromatic substitution reactions . They are also soluble in organic solvents and can be easily separated from the reaction mixture .Wissenschaftliche Forschungsanwendungen

Nano-sized N-Sulfonated Brönsted Acidic Catalyst

- Research by Goli-Jolodar et al. (2018): A novel nano-sized N-sulfonic acid was prepared and characterized. It efficiently catalyzed the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones derivatives with pharmaceutical properties under solvent-free conditions, showing high yields and short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2018).

Peptidosulfonamide Building Blocks

- Research by Humljan and Gobec (2005): N-Phthalimido β-aminoethanesulfonyl chlorides were synthesized from amino acids. They serve as new building blocks for peptidosulfonamide peptidomimetics. A key step involved converting sulfonic acids into sulfonyl chlorides using thionyl chloride (Humljan & Gobec, 2005).

Novel Nanosized N-sulfonated Brönsted Acidic Catalyst for Hexahydroquinolines

- Research by Goli-Jolodar et al. (2016): This study introduced a new nano-sized N-sulfonic acid as a catalyst for the one-pot synthesis of hexahydroquinolines, demonstrating high yields and the ability to reuse the catalyst multiple times without losing its activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Friedel-Crafts Sulfonylation

- Research by Nara, Harjani, and Salunkhe (2001): 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids were used as unconventional media and Lewis acid catalysts for Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This method showed enhanced reactivity and almost quantitative yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Novel Polyphenyl Ethers

- Research by Hammann et al. (1970): The study explored the synthesis of new polyphenyl ethers using potassium phthalimide with sulfonyl chlorides, providing insights into the chemical properties and potential applications of these compounds (Hammann, Schisla, Adams, & Koch, 1970).

N-Sulfonyl-alkylamines in [2+4] Cycloadditions

- Research by Tornus and Schaumann (1996): N-Sulfonylamine was used in [2+4] cycloadditions, providing new insights into the reactivity of N-sulfonyl-alkylamines and the synthesis of cycloadducts under various conditions (Tornus & Schaumann, 1996).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “4-Phthalimido-butane-1-sulfonyl chloride” is not available, sulfonyl chlorides are generally considered hazardous. For example, p-Toluenesulfonyl chloride is corrosive to metals, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

Zukünftige Richtungen

The future directions in the field of sulfonyl chloride chemistry involve the development of new synthetic methods and applications. For instance, there is ongoing research into metal- and photocatalytic approaches for C–S bond functionalization of sulfones . Additionally, there is interest in the development of environmentally benign methods for the reductive coupling of sulfonyl chlorides .

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4S/c13-19(17,18)8-4-3-7-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSHQXABFAYZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)

![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)

![3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690216.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)

![4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2690224.png)